molecular formula C16H23N B2829659 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1400655-92-6

4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2829659
CAS RN: 1400655-92-6
M. Wt: 229.367
InChI Key: YVGDFXVCHOXZPB-UHFFFAOYSA-N
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Description

The compound “4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline” is likely an organic compound consisting of a tetrahydroisoquinoline group (a type of nitrogen-containing cyclic compound) with a cyclohexylmethyl group attached at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as reductive amination or Pictet-Spengler reactions . It’s also possible that the compound could be synthesized through a Suzuki-Miyaura coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tetrahydroisoquinoline ring (a six-membered ring with one nitrogen atom and one partially-saturated carbon atom) with a cyclohexylmethyl group (a seven-membered carbon ring attached to a methyl group) at the 4-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the nitrogen in the tetrahydroisoquinoline ring could potentially act as a nucleophile in reactions . Additionally, the compound could potentially undergo reactions at the cyclohexylmethyl group .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

Elkholy and Morsy (2006) outlined a method for synthesizing 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives starting from cyclohexanone, with subsequent exploration of the compounds' antimicrobial activities. This study is significant for understanding the structural diversity and biological potential of derivatives related to 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline (Elkholy & Morsy, 2006).

Crystal Structure Analysis

Akkurt et al. (2021) provided detailed crystal structure and Hirshfeld surface analysis of a compound closely related to this compound, emphasizing the non-planar nature of the cyclohexene ring in the tetrahydroisoquinoline unit and its implications for molecular interactions (Akkurt et al., 2021).

Novel Synthesis MethodsMaryanoff and Rebarchak (199

  • introduced an N-acyliminium cyclization method for synthesizing 3-aryl-1,2,3,4-tetrahydroisoquinolines, providing a solution to complications associated with classical cyclization procedures. This innovative approach yielded good to excellent results, demonstrating a practical method for generating derivatives of the target compound (Maryanoff & Rebarchak, 1992).

Catalyst-Driven Synthesis

Huang and Larock (2003) explored the synthesis of 4-(1-alkenyl)isoquinolines through a Pd(II)-catalyzed cyclization/olefination process, showcasing the role of catalysts in the efficient production of tetrahydroisoquinoline derivatives. The study highlights the use of o-methoxy groups to promote cyclization and improve yields, illustrating the versatility of synthetic approaches for compounds related to this compound (Huang & Larock, 2003).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or target. For example, if the compound was intended to be used as a drug, its mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it was being studied for potential use as a drug, future research could involve further studies on its pharmacological effects, toxicity, and efficacy .

properties

IUPAC Name

4-(cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h4-5,8-9,13,15,17H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGDFXVCHOXZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CNCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400655-92-6
Record name 4-(cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline
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